molecular formula C11H16N4O B8108647 Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone

Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone

Cat. No.: B8108647
M. Wt: 220.27 g/mol
InChI Key: XWKXCUAWLNPXJW-ZJUUUORDSA-N
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Description

Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone is a complex organic compound with a unique structure that combines a hexahydropyrrolo[3,2-B]pyrrol ring system with a pyrazolyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrrolo[3,2-B]pyrrol ring system, followed by the introduction of the pyrazolyl methanone group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Rel-((3Ar,6As)-Hexahydropyrrolo[3,2-B]Pyrrol-1(2H)-Yl)(1-Methyl-1H-Pyrazol-4-Yl)Methanone can be compared with other similar compounds, such as:

    Hexahydropyrrolo[3,2-B]pyrrol derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Pyrazolyl methanone derivatives: These compounds have a similar pyrazolyl methanone moiety but differ in their ring systems, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of these two distinct structural motifs, which imparts unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-4-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-14-7-8(6-13-14)11(16)15-5-3-9-10(15)2-4-12-9/h6-7,9-10,12H,2-5H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKXCUAWLNPXJW-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC3C2CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2CC[C@@H]3[C@@H]2CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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